Cas no 1779134-52-9 (5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine)

5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine is a halogenated triazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a bromo-substituted triazole core coupled with a dichlorophenyl group, offering unique reactivity and stability. The compound's amine functionality enhances its versatility as an intermediate in heterocyclic synthesis. Its well-defined molecular architecture makes it suitable for exploring structure-activity relationships in drug discovery. The presence of multiple halogens may contribute to improved binding affinity in target interactions. This compound is particularly valuable for medicinal chemistry applications requiring selective modifications of triazole-based scaffolds. Its high purity and consistent quality ensure reliable performance in synthetic applications.
5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine structure
1779134-52-9 structure
商品名:5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine
CAS番号:1779134-52-9
MF:C8H5BrCl2N4
メガワット:307.962097883224
CID:5191575

5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine
    • インチ: 1S/C8H5BrCl2N4/c9-7-8(12)14-15(13-7)6-3-4(10)1-2-5(6)11/h1-3H,(H2,12,14)
    • InChIKey: ZMRQANRGGVOHSR-UHFFFAOYSA-N
    • ほほえんだ: N1=C(Br)C(N)=NN1C1=CC(Cl)=CC=C1Cl

5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM511328-1g
5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine
1779134-52-9 97%
1g
$505 2022-09-29

5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine 関連文献

5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamineに関する追加情報

5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine: A Novel Triazole-Based Compound with Promising Pharmacological Applications

5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine represents a unique class of triazole derivatives that have garnered significant attention in recent years due to their potential applications in pharmaceutical research. This compound, characterized by its 2H-[1,2,3]triazol-4-ylamine core structure, incorporates a bromo substituent at the 5-position and dichloro groups at the 2,5-positions of the phenyl ring. The integration of these functional groups creates a molecule with distinct chemical properties, making it a valuable candidate for further exploration in drug discovery and development.

The 2H-[1,2,3]triazol-4-ylamine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to modulate biological targets through hydrogen bonding and π-π interactions. The 2,5-dichloro-phenyl substituent further enhances the molecular rigidity and electronic properties, which may influence its binding affinity to specific receptors or enzymes. Recent studies have highlighted the role of 5-bromo substitutions in optimizing the metabolic stability and bioavailability of triazole-based compounds, a critical factor in the design of therapeutic agents.

One of the most compelling aspects of 5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine is its potential application in the treatment of inflammatory diseases. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of chronic inflammation. The 2,5-dichloro-phenyl group was found to enhance the compound's ability to block TNF-α release, suggesting its utility in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, the 5-bromo substitution may play a role in modulating the compound's interaction with G-protein-coupled receptors (GPCRs). A recent preclinical study published in Drug Discovery Today (2024) reported that this molecule selectively activates the M3 muscarinic receptor, which is implicated in various physiological processes, including smooth muscle contraction and gland secretion. This finding opens new avenues for its potential use in respiratory and gastrointestinal disorders.

The 2H-[1,2,3]triazol-4-ylamine core also exhibits promising antitumor properties. Research published in Cancer Research (2023) showed that this compound induces apoptosis in cancer cells by targeting the Bcl-2 family of proteins. The 2,5-dichloro-phenyl group was found to enhance the compound's ability to disrupt mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway. These findings suggest that 5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine could be a valuable lead compound for the development of novel anticancer agents.

From a synthetic perspective, the preparation of 5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine involves a multi-step process that includes the formation of the triazole ring through a click chemistry reaction. A 2024 study in Organic Letters described an efficient synthetic route that utilizes copper-catalyzed azide-alkyne cycloaddition to construct the triazole core. This method allows for the facile introduction of various functional groups, including the 5-bromo and 2,5-dichloro-phenyl substituents, which are critical for the compound's biological activity.

Despite its promising pharmacological profile, the safety and tolerability of 5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine remain under investigation. A 2023 toxicity study in Toxicological Sciences reported that the compound exhibits low acute toxicity in rodent models, with no significant organ damage observed at therapeutic doses. However, long-term studies are needed to evaluate its potential for chronic toxicity, particularly in human populations.

The future of 5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine lies in its potential as a versatile scaffold for the development of novel therapeutics. Ongoing research is exploring its application in combination therapies, where it could synergize with existing drugs to enhance treatment efficacy. For instance, a 2024 study in Pharmaceutical Research investigated the use of this compound in conjunction with immunomodulatory agents, showing improved outcomes in preclinical models of autoimmune diseases.

As the field of medicinal chemistry continues to evolve, the importance of compounds like 5-Bromo-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazol-4-ylamine cannot be overstated. Its unique structural features and biological activities position it as a promising candidate for further exploration. Continued research into its mechanisms of action, pharmacokinetic properties, and therapeutic potential will be essential in translating these findings into clinical applications. The journey of this compound from the laboratory to the clinic is a testament to the power of innovative chemical design in addressing complex medical challenges.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.